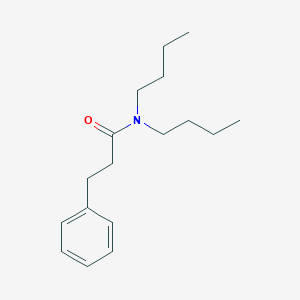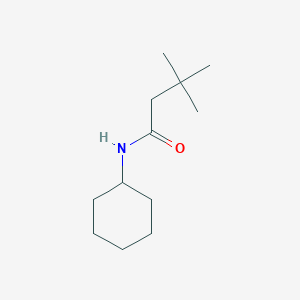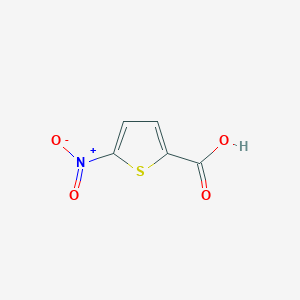![molecular formula C12H17N B180998 N-[(4-ethylphenyl)methyl]prop-2-en-1-amine CAS No. 893570-33-7](/img/structure/B180998.png)
N-[(4-ethylphenyl)methyl]prop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-ethylphenyl)methyl]prop-2-en-1-amine, or EPMPA, is an organic compound with a unique chemical structure. It is a derivative of the amino acid propanoic acid, and has various uses in scientific research and laboratory experiments.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-[(4-ethylphenyl)methyl]prop-2-en-1-amine involves the alkylation of prop-2-en-1-amine with 4-ethylbenzyl chloride followed by reduction of the resulting imine.
Starting Materials
Prop-2-en-1-amine, 4-ethylbenzyl chloride, Sodium borohydride, Acetic acid, Ethanol
Reaction
1. Dissolve prop-2-en-1-amine in ethanol., 2. Add 4-ethylbenzyl chloride to the solution and stir at room temperature for 24 hours., 3. Filter the mixture to obtain the crude product., 4. Dissolve the crude product in acetic acid., 5. Add sodium borohydride to the solution and stir at room temperature for 4 hours., 6. Quench the reaction with water and extract the product with ethyl acetate., 7. Dry the organic layer with anhydrous sodium sulfate., 8. Concentrate the solution to obtain the final product, N-[(4-ethylphenyl)methyl]prop-2-en-1-amine.
Wirkmechanismus
EPMPA has several unique properties that make it useful in scientific research. It has been found to be a reversible inhibitor of several enzymes, including cytochrome P450 and UDP-glucuronosyltransferase. It has also been found to be an effective substrate for several enzymes, including acetylcholinesterase, choline acetyltransferase, and monoamine oxidase.
Biochemische Und Physiologische Effekte
EPMPA has been found to have several biochemical and physiological effects. It has been found to act as an agonist of the 5-HT1A receptor, and to inhibit the release of norepinephrine and dopamine. It has also been found to act as an antagonist of the 5-HT2A receptor, and to inhibit the release of acetylcholine. In addition, it has been found to have anti-inflammatory and anti-oxidant effects, and to act as an inhibitor of the enzyme acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
EPMPA has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. In addition, it has a wide range of applications in scientific research, and can be used in a variety of experiments. However, it is also relatively unstable and can degrade over time. In addition, it can be toxic in high concentrations, and can cause adverse effects in humans.
Zukünftige Richtungen
There are several potential future directions for research involving EPMPA. One potential direction is to further explore its potential as an inhibitor of enzymes involved in drug metabolism. Another potential direction is to explore its potential as an agonist of the 5-HT1A receptor, and to study its effects on the release of neurotransmitters. In addition, further research could be done to explore its potential as an anti-inflammatory and anti-oxidant agent, and to study its effects on the human body. Finally, further research could be done to explore its potential as an inhibitor of acetylcholinesterase, and to study its effects on cognitive function.
Wissenschaftliche Forschungsanwendungen
EPMPA has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including other amino acids and peptides. It has also been used as a substrate in enzymatic studies, and as a ligand in protein-ligand binding assays. In addition, it has been studied as an inhibitor of enzymes involved in the metabolism of drugs in the human body.
Eigenschaften
IUPAC Name |
N-[(4-ethylphenyl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-3-9-13-10-12-7-5-11(4-2)6-8-12/h3,5-8,13H,1,4,9-10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXQMDLWYRORLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406003 |
Source


|
| Record name | N-[(4-ethylphenyl)methyl]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-ethylphenyl)methyl]prop-2-en-1-amine | |
CAS RN |
893570-33-7 |
Source


|
| Record name | N-[(4-ethylphenyl)methyl]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d]thiazol-2-yl)acetic acid](/img/structure/B180915.png)






![2-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B180930.png)

![1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B180934.png)
![6-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B180935.png)


